The Intricate Dance of C3a Receptor Agonism in Astrocytes: A Technical Guide to its Mechanism of Action
The Intricate Dance of C3a Receptor Agonism in Astrocytes: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, is increasingly recognized for its multifaceted roles within the central nervous system (CNS). A key player in this intricate network is the complement component 3a (C3a) and its G protein-coupled receptor, the C3a receptor (C3aR). While initially characterized for its pro-inflammatory functions in the periphery, the C3a-C3aR signaling axis in the brain, particularly in astrocytes, unveils a far more nuanced and context-dependent narrative. This technical guide provides an in-depth exploration of the C3a receptor agonist mechanism of action in astrocytes, offering a comprehensive resource for researchers and drug development professionals. We will dissect the molecular signaling cascades, from receptor activation to downstream cellular responses, and provide detailed, field-proven experimental protocols to empower the scientific community to further unravel the complexities of this pathway. Our focus is on fostering a deep understanding of the causality behind experimental choices and providing a framework for robust and reproducible research in this exciting and rapidly evolving field.
Introduction: The Astrocyte C3a Receptor - A Nexus of Neuroinflammation and Neuroprotection
Astrocytes, the most abundant glial cell type in the CNS, are far more than passive support cells. They are active participants in synaptic transmission, metabolic regulation, and the brain's immune response. A critical mediator of astrocytic function is the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor.[1] The ligand for this receptor, C3a, is a small anaphylatoxin generated upon activation of the complement cascade.[1]
The engagement of C3aR on astrocytes by its agonists initiates a complex and context-dependent cascade of intracellular events that can lead to divergent outcomes, ranging from the promotion of neuroinflammation to the orchestration of neuroprotective and regenerative processes.[2] This duality is a central theme in C3aR biology and a critical consideration for therapeutic development. Factors such as the physiological state of the astrocyte (naïve vs. reactive), the specific agonist, and the surrounding microenvironment all contribute to the ultimate cellular response.[1] Understanding the precise mechanisms that govern this functional dichotomy is paramount for harnessing the therapeutic potential of targeting the C3aR.
This guide will delve into the core molecular mechanisms of C3aR agonist action in astrocytes, providing a detailed roadmap of the key signaling pathways involved. Furthermore, we will equip researchers with the practical knowledge to investigate this pathway through a series of validated experimental protocols.
The Molecular Architecture of C3aR and Agonist Engagement
The C3a receptor is a class A G protein-coupled receptor. Recent cryo-electron microscopy (cryo-EM) studies have provided invaluable insights into its three-dimensional structure and the molecular basis of agonist binding.[1][3][4] These studies reveal a canonical seven-transmembrane helical bundle with an extracellular N-terminus and an intracellular C-terminus.
The binding of the endogenous agonist C3a is a two-step process. The core of the C3a peptide interacts with the N-terminus and extracellular loops of the receptor, while the C-terminal arginine residue of C3a engages with a binding pocket deep within the transmembrane domain.[2] This interaction induces a conformational change in the receptor, facilitating its coupling to intracellular heterotrimeric G proteins and initiating downstream signaling.
A variety of synthetic peptide and small molecule agonists and antagonists have been developed to probe C3aR function.[5] It is crucial for researchers to be aware of the pharmacological properties of these tools, as some, like the widely used antagonist SB290157, have been shown to exhibit agonist activity at the C3aR and off-target effects on other receptors, such as C5aR2.[6][7]
Core Signaling Pathways Activated by C3aR Agonism in Astrocytes
Upon agonist binding and conformational change, the C3aR preferentially couples to inhibitory G proteins of the G(i/o) family.[8][9] This initiates a cascade of downstream signaling events that ultimately dictate the astrocytic response. The primary signaling arms of the C3aR in astrocytes include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, the Extracellular Signal-Regulated Kinase (ERK) pathway, and the Nuclear Factor-kappa B (NF-κB) pathway, often orchestrated through changes in intracellular calcium concentration.
Figure 1: Overview of C3aR signaling pathways in astrocytes.
The PI3K/Akt Pathway: A Regulator of Cell Survival and Inflammation
Activation of G(i/o) by C3aR leads to the stimulation of Phosphoinositide 3-Kinase (PI3K).[10][11] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by other kinases.
Activated Akt has a myriad of downstream targets and can influence cell survival, proliferation, and inflammation.[11] In the context of astrocytes, the PI3K/Akt pathway has been implicated in both neuroprotective and pro-inflammatory responses, depending on the specific downstream effectors and the cellular context.[12][13] For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins, promoting cell survival. Conversely, it can also modulate the activity of transcription factors like NF-κB, thereby influencing the expression of inflammatory genes.
The ERK Pathway: A Key Player in Gene Expression and Cellular Plasticity
The Extracellular Signal-Regulated Kinase (ERK) pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family, is another critical downstream target of C3aR signaling in astrocytes. The activation of ERK is often linked to G(i/o)-mediated signaling and can be dependent on intracellular calcium mobilization.[7]
Upon activation, ERK can translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression. In astrocytes, ERK activation has been associated with the regulation of glial fibrillary acidic protein (GFAP) expression, a marker of astrogliosis, as well as the production of cytokines and chemokines.[14] The duration and magnitude of ERK activation can determine the specific cellular outcome, with transient activation often associated with cell proliferation and survival, while sustained activation can lead to pro-inflammatory responses.
The NF-κB Pathway: A Master Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in virtually all cell types, including astrocytes.[15][16] In unstimulated astrocytes, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The activation of C3aR can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[17][18]
Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.[19] This NF-κB-mediated inflammatory response can have profound effects on surrounding neurons and microglia, contributing to the complex interplay of cells in the neuroinflammatory milieu.[20]
Calcium Mobilization: The Conductor of the Orchestral Response
A hallmark of C3aR activation in astrocytes is a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[21] This calcium signal is primarily initiated by the G(i/o)-mediated activation of Phospholipase C (PLC).[8] PLC cleaves PIP2 into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[22][23]
This rise in intracellular calcium acts as a crucial second messenger, influencing a multitude of downstream signaling pathways, including the activation of ERK and the modulation of NF-κB activity. The spatiotemporal dynamics of the calcium signal (e.g., its amplitude, frequency, and localization within the cell) are thought to encode specific information that dictates the ultimate cellular response.[23]
Experimental Workflows for Investigating C3aR Agonist Mechanism of Action
To facilitate rigorous and reproducible research into C3aR signaling in astrocytes, we provide the following detailed experimental protocols. These protocols are designed to be self-validating, with built-in controls and clear endpoints.
Figure 2: Experimental workflow for studying C3aR signaling in astrocytes.
Primary Astrocyte Culture
-
Rationale: Primary astrocyte cultures provide a physiologically relevant in vitro model to study the direct effects of C3aR agonists on astrocytes, minimizing the confounding influences of other cell types.
-
Protocol:
-
Dissect cortices from postnatal day 1-3 mouse or rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Remove meninges and mince the tissue.
-
Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto Poly-D-Lysine coated T75 flasks.
-
After 7-10 days in culture, when the astrocytes are confluent, shake the flasks overnight on an orbital shaker at 200 rpm to remove microglia and oligodendrocytes.
-
The remaining adherent cells will be a highly enriched astrocyte population (>95% GFAP-positive).
-
Calcium Imaging
-
Rationale: To visualize and quantify the C3aR-mediated increase in intracellular calcium, a key initiating event in the signaling cascade.
-
Protocol:
-
Plate primary astrocytes on glass-bottom dishes.
-
Load the cells with the calcium indicator dye Fluo-4 AM (2-5 µM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence images using a confocal or fluorescence microscope.
-
Add the C3a agonist at the desired concentration and immediately begin time-lapse imaging.
-
Quantify the change in fluorescence intensity over time in individual cells.
-
Western Blotting for Phosphorylated ERK and Akt
-
Rationale: To measure the activation of the ERK and PI3K/Akt pathways by detecting the phosphorylated (active) forms of these kinases.
-
Protocol:
-
Plate primary astrocytes in 6-well plates and grow to confluence.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulate the cells with the C3a agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, and total-Akt overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative PCR (qPCR) for Cytokine mRNA Expression
-
Rationale: To quantify the transcriptional upregulation of pro-inflammatory cytokine genes in response to C3aR activation.
-
Protocol:
-
Stimulate primary astrocytes with the C3a agonist for a longer duration (e.g., 4-6 hours).
-
Isolate total RNA using a commercially available kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Immunofluorescence for GFAP and NF-κB Translocation
-
Rationale: To visualize changes in astrocyte morphology (GFAP) and the nuclear translocation of NF-κB, a key step in its activation.
-
Protocol:
-
Plate primary astrocytes on glass coverslips.
-
Stimulate with the C3a agonist.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% normal goat serum.
-
Incubate with primary antibodies against GFAP and the p65 subunit of NF-κB.[24][25]
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Image the cells using a confocal microscope and analyze GFAP expression and the nuclear localization of NF-κB.
-
Validation with siRNA Knockdown and Antagonists
-
Rationale: To confirm that the observed effects are specifically mediated by the C3aR.
-
Protocols:
-
siRNA Knockdown:
-
Transfect primary astrocytes with siRNA targeting the C3aR or a non-targeting control siRNA using a suitable transfection reagent.[26][27][28]
-
After 48-72 hours, confirm C3aR knockdown by qPCR or Western blotting.
-
Perform the downstream functional assays (e.g., calcium imaging, Western blotting) to assess the effect of C3aR knockdown on the response to agonist stimulation.
-
-
Antagonist Pre-treatment:
-
Pre-incubate primary astrocytes with a specific C3aR antagonist for 30-60 minutes prior to agonist stimulation.
-
Perform the downstream functional assays and compare the response to cells treated with the agonist alone.
-
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from the aforementioned experiments should be summarized in tables and graphs.
Table 1: Summary of Expected Outcomes of C3aR Agonist Stimulation in Astrocytes
| Assay | Endpoint | Expected Outcome |
| Calcium Imaging | Peak [Ca²⁺]i increase | Rapid and transient increase in intracellular calcium. |
| Western Blot | p-ERK/total-ERK ratio | Time-dependent increase in ERK phosphorylation. |
| p-Akt/total-Akt ratio | Time-dependent increase in Akt phosphorylation. | |
| qPCR | Relative mRNA expression | Upregulation of pro-inflammatory cytokine mRNA. |
| Immunofluorescence | GFAP intensity | Potential increase in GFAP expression (context-dependent). |
| NF-κB nuclear localization | Increased nuclear translocation of the p65 subunit. |
Conclusion and Future Directions
The C3a receptor in astrocytes represents a critical signaling hub with the ability to orchestrate both detrimental and beneficial responses in the CNS. The in-depth understanding of its agonist-mediated mechanism of action, as outlined in this guide, is essential for the development of novel therapeutic strategies for a range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury.
The experimental workflows provided herein offer a robust framework for researchers to dissect the intricate signaling pathways and cellular consequences of C3aR activation in astrocytes. Future research should focus on further elucidating the molecular determinants of the context-dependent nature of C3aR signaling. Investigating the role of specific G protein isoforms, the interplay between different downstream pathways, and the influence of the astrocytic microenvironment will be crucial for unlocking the full therapeutic potential of targeting this intriguing receptor. The continued development of highly specific and well-characterized pharmacological tools will also be paramount for advancing our understanding and translating these findings into clinical applications.
References
-
Wang, C., et al. (2023). Structural insights into agonist-binding and activation of the human complement C3a receptor. bioRxiv. [Link]
-
Yadav, P., et al. (2025). Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR. PubMed. [Link]
-
Yadav, P., et al. (2025). Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR. PMC. [Link]
-
Pekna, M., et al. (2022). Astrocyte Responses to Complement Peptide C3a are Highly Context-Dependent. PMC. [Link]
-
Wang, C., et al. (2023). Structural insights into agonist-binding and activation of the human complement C3a receptor. bioRxiv. [Link]
-
Husna, M., et al. (2022). MAP-2 & GFAP Staining Protocol. protocols.io. [Link]
-
Wang, Y., et al. (2018). Immunofluorescence Staining of Iba-1 and GFAP. Bio-protocol. [Link]
-
Lian, H., et al. (2015). NFκB-activated Astroglial Release of Complement C3 Compromises Neuronal Morphology and Function Associated with Alzheimer's Disease. PubMed Central. [Link]
-
Zhang, Y., et al. (2025). Astrocyte-to-neuron interaction via NF-κB/C3/C3aR mediates chronic post-thoracotomy pain by modulating neuronal GluR1 in the spinal dorsal horn. ResearchGate. [Link]
-
Li, Y., et al. (2022). Complement C3a activates astrocytes to promote medulloblastoma progression through TNF-α. PMC. [Link]
-
Zhang, Y., et al. (2025). Astrocyte-to-neuron interaction via NF-κB/C3/C3aR mediates chronic post-thoracotomy pain by modulating neuronal GluR1 in spinal dorsal horn. PubMed. [Link]
-
Zhang, Y., et al. (2025). Astrocyte-to-neuron interaction via NF-κB/C3/C3aR mediates chronic post-thoracotomy pain by modulating neuronal GluR1 in spinal dorsal horn. PubMed Central. [Link]
-
Husna, M., et al. (2017). GFAP immunofluorescence to study morphological changes in astrocytes?. ResearchGate. [Link]
-
Lee, H., et al. (2021). The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist. Frontiers in Immunology. [Link]
-
Qu, W., et al. (2022). Astrocyte-microglia interaction through C3/C3aR pathway modulates neuropathic pain in rats model of chronic constriction injury. PMC. [Link]
-
Chi, X., et al. (2024). Astrocyte-neuron communication through the complement C3-C3aR pathway in Parkinson's disease. PubMed. [Link]
-
Creative Biolabs. Protocol for Immunoprecipitation (Co-IP) V.1. Creative Biolabs. [Link]
-
Prossnitz, E. R., et al. (2023). Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism. PubMed Central. [Link]
-
Kim, H. J., & Lee, J. E. (2014). Knockdown of Target Genes by siRNA In Vitro. PMC. [Link]
-
Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]
-
Assay Genie. Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]
-
Stokowska, A., et al. (2023). The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke. MDPI. [Link]
-
Prossnitz, E. R., et al. (2025). A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide. PMC. [Link]
-
Lee, H., et al. (2021). The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist. PMC. [Link]
-
Guerrero-Gómez, D., et al. (2023). PI3K-AKT activation resculpts integrin signaling to drive filamentous tau-induced proinflammatory astrogliosis. PMC. [Link]
-
Kato, Y., et al. (2024). Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. STAR Protocols. [Link]
-
Prossnitz, E. R., et al. (2023). Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism. PubMed. [Link]
-
Reid, R. C., et al. (2011). De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation. NIH. [Link]
-
Caudal, L. C., et al. (2025). Astrocyte Store-Released Calcium Modulates Visual Cortex Synapse Development and Circuit Function. PubMed. [Link]
-
Lian, H., et al. (2016). C3 and C3aR are specifically expressed in astrocytes and microglia, respectively. ResearchGate. [Link]
-
Toivari, E., et al. (2015). Contribution of SERCA and IP3 sensitivity to calcium signaling in astrocytes: a computational study. PMC. [Link]
-
Sharma, A., et al. (2024). Astrocyte and Microglial Disparities in PI3K/AKT Signaling: Implications for Parkinson's Disease Inflammation. Scientific Archives. [Link]
-
Hayes, K., et al. (2021). Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function. ResearchGate. [Link]
-
Zhang, Y., et al. (2025). Precision targeting of C3+ reactive astrocyte subpopulations with endogenous ADAR in an iPSC-derived model. bioRxiv. [Link]
-
Semyanov, A., et al. (2025). Astrocyte Calcium Signaling. ResearchGate. [Link]
-
Gordon, W. C., et al. (2017). What happens when astrocytes talk to neurons? A proteomic PI3K interactome study. IOVS. [Link]
-
González-Reyes, G. E., et al. (2023). Impacts of PI3K/protein kinase B pathway activation in reactive astrocytes: from detrimental effects to protective functions. PubMed Central. [Link]
-
Durkee, C. A., et al. (2019). Gi/o protein-coupled receptors inhibit neurons but activate astrocytes and stimulate gliotransmission. PubMed. [Link]
-
Wang, L., et al. (2024). Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. PMC. [Link]
-
Kato, Y., et al. (2024). Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Protocol to Label Astrocytes from Diverse Model and Non-model Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. Gi/o protein-coupled receptors inhibit neurons but activate astrocytes and stimulate gliotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. Impacts of PI3K/protein kinase B pathway activation in reactive astrocytes: from detrimental effects to protective functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K-AKT activation resculpts integrin signaling to drive filamentous tau-induced proinflammatory astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Complement C3a activates astrocytes to promote medulloblastoma progression through TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NFκB-activated Astroglial Release of Complement C3 Compromises Neuronal Morphology and Function Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Astrocyte-to-neuron interaction via NF-κB/C3/C3aR mediates chronic post-thoracotomy pain by modulating neuronal GluR1 in spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Astrocyte-to-neuron interaction via NF-κB/C3/C3aR mediates chronic post-thoracotomy pain by modulating neuronal GluR1 in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Astrocyte-neuron communication through the complement C3-C3aR pathway in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Protocol to Label Astrocytes from Diverse Model and Non-model Mammals | Springer Nature Experiments [experiments.springernature.com]
- 21. Astrocyte Store-Released Calcium Modulates Visual Cortex Synapse Development and Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Contribution of SERCA and IP3 sensitivity to calcium signaling in astrocytes: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MAP-2 & GFAP Staining Protocol [protocols.io]
- 25. Immunofluorescence Staining of Iba-1 and GFAP [bio-protocol.org]
- 26. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
